N-Boc-N-deshydroxyethyl Dasatinib is a chemical compound derived from Dasatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, used primarily in the treatment of various cancers, including chronic myeloid leukemia and acute lymphoblastic leukemia. The compound is classified as a derivative of Dasatinib, characterized by the addition of a tert-butoxycarbonyl (Boc) protecting group and the removal of a hydroxyl group from the ethyl moiety. This modification aims to enhance the pharmacological properties and specificity of the original compound.
N-Boc-N-deshydroxyethyl Dasatinib is synthesized from N-deshydroxyethyl Dasatinib, which serves as a precursor in various synthetic pathways. The synthesis often involves coupling reactions using protecting groups to facilitate further modifications without affecting the core structure of the Dasatinib scaffold .
This compound falls under the category of small molecule inhibitors, specifically targeting tyrosine kinases. It is classified as a pharmaceutical intermediate due to its role in developing novel derivatives with potentially improved therapeutic profiles.
The synthesis of N-Boc-N-deshydroxyethyl Dasatinib typically involves several key steps:
The synthesis often employs reagents like N,N-diisopropylethylamine and coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate for efficient formation of amide bonds . Reaction conditions are optimized for yield and purity, typically involving purification techniques such as silica gel chromatography.
N-Boc-N-deshydroxyethyl Dasatinib has a complex molecular structure that retains the core features of Dasatinib while incorporating additional functional groups. The molecular formula is , with a molecular weight of approximately 544.07 g/mol.
N-Boc-N-deshydroxyethyl Dasatinib can participate in various chemical reactions typical for amides and other functional groups present in its structure:
The reaction conditions are crucial for maintaining yield and selectivity. For example, deprotection typically requires mild acidic conditions (e.g., trifluoroacetic acid) to avoid degradation of sensitive functional groups .
N-Boc-N-deshydroxyethyl Dasatinib functions primarily as an inhibitor of tyrosine kinases by binding to the ATP-binding site within these enzymes. This binding prevents substrate phosphorylation, effectively inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Research indicates that modifications at the hydroxyl position can affect binding affinity and specificity towards different kinases. Studies have shown that derivatives like N-Boc-N-deshydroxyethyl Dasatinib maintain effective inhibitory action against Bcr-Abl while potentially enhancing selectivity for other kinases .
Relevant data include melting point ranges and spectral data (e.g., NMR, IR) confirming structural integrity post-synthesis .
N-Boc-N-deshydroxyethyl Dasatinib serves as an important intermediate in drug development aimed at creating novel kinase inhibitors with improved pharmacological properties. Its applications extend to:
This compound exemplifies how modifications to existing drugs can lead to new therapeutic options with potentially better efficacy and safety profiles in clinical settings .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2